molecular formula C15H16ClN B1459163 3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 85741-15-7

3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1459163
CAS RN: 85741-15-7
M. Wt: 245.74 g/mol
InChI Key: XSOBGRJRYZIFLK-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N. The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

Organic Synthesis Intermediate

“3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be used as an intermediate in organic synthesis . This means it can be used in the production of a variety of other chemical compounds.

Pharmaceutical Applications

This compound is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which has been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes it a potential candidate for the development of new drugs.

Medicinal Chemistry Research

The THIQ heterocyclic scaffold, to which this compound belongs, has garnered a lot of attention in the scientific community . Researchers have developed novel THIQ analogs with potent biological activity, and this compound could potentially be used in such research.

Green and Sustainable Chemistry

While not specific to “3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride”, there is a general trend in chemistry towards the use of efficient and recyclable catalysts in multi-component reactions (MCRs) . As a chemical compound, it could potentially be involved in such sustainable chemistry practices.

properties

IUPAC Name

3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOBGRJRYZIFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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